1-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphocholine is a phospholipid compound that plays a significant role in biological membranes. It is a type of lysophosphatidylcholine, which is a class of phospholipids that are derived from phosphatidylcholines by the removal of one fatty acid group. This compound is known for its involvement in various biological processes, including inflammation and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the hydrolysis of phosphatidylcholine using phospholipase A2. The reaction involves the cleavage of the fatty acid at the sn-2 position, resulting in the formation of lysophosphatidylcholine . The reaction conditions typically include an aqueous environment with a pH range of 7-8 and a temperature of 37°C.
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of phosphatidylcholine derived from natural sources such as egg yolk or soybeans. The process includes extraction, purification, and enzymatic treatment to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by phospholipase enzymes to produce glycerophosphocholine and free fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include reactive oxygen species (ROS) and metal ions. Conditions typically involve oxidative stress environments.
Hydrolysis: Enzymes such as phospholipase A2 are used under physiological conditions (pH 7-8, 37°C).
Major Products Formed
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study enzyme activities, particularly those involving phospholipases.
Medicine: Studied for its potential role in inflammatory diseases and atherosclerosis.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
Mechanism of Action
1-Palmitoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its role in cell membranes. It can modulate membrane fluidity and participate in signaling pathways by acting as a precursor for bioactive lipids. The compound can also influence inflammation by interacting with specific receptors and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
1-Palmitoyl-sn-glycero-3-phosphocholine is unique among lysophosphatidylcholines due to its specific fatty acid composition. Similar compounds include:
1-Stearoyl-sn-glycero-3-phosphocholine: Contains a stearic acid moiety instead of palmitic acid.
1-Oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid moiety.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains both palmitic and oleic acids.
These compounds differ in their fatty acid composition, which can influence their physical properties and biological activities.
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17364-16-8, 97281-38-4 | |
Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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